4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
“4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocycle, attached to a bromine atom, a cyclopropyl group, and a carbaldehyde group .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo a variety of chemical reactions . These reactions can lead to the formation of new compounds with diverse structures and properties .
Scientific Research Applications
Antimicrobial Evaluation
A study investigated the synthesis and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole, exploring a series of 12 derivatives synthesized via a cyclocondensation reaction. These compounds were evaluated against a range of bacterial and fungal pathogens, revealing some to be as potent or more than commercial drugs against the strains tested. This research highlights the potential of 4-bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde derivatives in developing new antimicrobial agents (Thumar & Patel, 2011).
Photophysical Studies
Another study focused on the photophysical properties of pyrazole derivatives, specifically examining the structure and solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. The research demonstrated the compound's varied photophysical responses in different solvent polarities, providing insights into its potential application in material science and molecular engineering (Singh et al., 2013).
Novel Synthesis Approaches
Further research has explored new synthetic pathways for pyrazole derivatives, including the development of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole. This study not only expands the chemical repertoire of pyrazole derivatives but also suggests their utility in creating compounds with significant biological activities (Sangani et al., 2012).
Structural Characterization
Research on the crystal structure of various pyrazole derivatives has provided essential insights into their molecular configurations and potential interactions. One study detailed the synthesis and structural determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, emphasizing the importance of molecular structure in understanding the reactivity and properties of these compounds (Xu & Shi, 2011).
Innovative Chemical Reactions
Investigations into the utilization of cyclopropane carbaldehydes for Prins cyclization have revealed efficient methods for constructing complex molecular structures, such as hexahydrooxonines and octahydrocyclopenta[b]pyrans. This research showcases the versatility of pyrazole derivatives in facilitating novel chemical transformations (Kumar et al., 2018).
Future Directions
The future directions for the study of “4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde” and other pyrazole derivatives could include further exploration of their synthesis methods, chemical reactions, and pharmacological properties . Additionally, more research could be conducted to investigate their potential applications in medicine, technology, and agriculture .
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXIGQPEWXNEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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